molecular formula C18H24N2O4 B2841752 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide CAS No. 862813-81-8

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide

Cat. No.: B2841752
CAS No.: 862813-81-8
M. Wt: 332.4
InChI Key: IIXFRPDBGNODIP-UHFFFAOYSA-N
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Description

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of an indole ring substituted with dimethyl groups and an oxoacetamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Substitution with Dimethyl Groups: The indole core is then subjected to alkylation reactions to introduce the dimethyl groups at the 1 and 2 positions.

    Introduction of the Oxoacetamide Moiety: The final step involves the reaction of the substituted indole with N,N-bis(2-methoxyethyl)amine and an appropriate acylating agent to form the oxoacetamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyethyl groups, using reagents such as alkyl halides or sulfonates.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its structural similarity to bioactive indole derivatives.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular processes and pathways.

    Chemical Biology: The compound serves as a tool for probing the function of indole-containing biomolecules.

    Industrial Applications:

Mechanism of Action

The mechanism of action of 2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The indole ring can engage in π-π interactions with aromatic residues in proteins, while the oxoacetamide moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins and influence various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Dimethyl-1H-indole-3-carboxylic acid
  • 1,2-Dimethyl-1H-indole-3-acetic acid
  • N,N-bis(2-methoxyethyl)-2-oxoacetamide

Uniqueness

2-(1,2-dimethyl-1H-indol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide is unique due to the combination of its indole core with dimethyl substitutions and the oxoacetamide moiety. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(1,2-dimethylindol-3-yl)-N,N-bis(2-methoxyethyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O4/c1-13-16(14-7-5-6-8-15(14)19(13)2)17(21)18(22)20(9-11-23-3)10-12-24-4/h5-8H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIXFRPDBGNODIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N1C)C(=O)C(=O)N(CCOC)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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